Neodymium triiodate

Pyroelectricity Non-centrosymmetric crystals Rare-earth iodates

Problem: Rare-earth iodates are not interchangeable-subtle cation radius variations produce measurable differences in pyroelectric response. Solution: Nd(IO3)3·H2O delivers a verified pyroelectric coefficient of 2.2×10⁻⁵ C·m⁻²·K⁻¹, outperforming the lanthanum analog (2.1×10⁻⁵). Key advantages: • Verified pyroelectric coefficient for thermal detector sensitivity optimization. • Multiple polymorphs available for NLO screening. • Thermal decomposition co-produces Nd5(IO6)3 and Nd2O3, enabling streamlined composite ceramic fabrication.

Molecular Formula I3NdO9-3
Molecular Weight 668.95 g/mol
CAS No. 14732-16-2
Cat. No. B082500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodymium triiodate
CAS14732-16-2
Molecular FormulaI3NdO9-3
Molecular Weight668.95 g/mol
Structural Identifiers
SMILES[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Nd+3]
InChIInChI=1S/3HIO3.Nd/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3
InChIKeySEHRUTVBKBCDGC-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes0.1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neodymium Triiodate (CAS 14732-16-2): Pyroelectric Rare-Earth Iodate for Functional Material Procurement


Neodymium triiodate (Nd(IO3)3, CAS 14732-16-2) is an inorganic rare-earth iodate that crystallizes in multiple polymorphic forms, including a monoclinic P21/n polymorph synthesized hydrothermally at 170 °C [1]. Its monohydrate, Nd(IO3)3·H2O, adopts the non-centrosymmetric space group P21 and exhibits a room-temperature pyroelectric coefficient of 2.2 × 10⁻⁵ C·m⁻²·K⁻¹ [2]. The compound belongs to a class of metal iodates valued for their non-linear optical and dielectric properties, driven by the stereoactive lone pair on the IO3⁻ anion [1][3].

Why Generic Rare-Earth Iodates Cannot Substitute for Neodymium Triiodate in Targeted Applications


Rare-earth iodates cannot be treated as interchangeable commodities because subtle variations in cation radius and electronic configuration produce measurable differences in structure, thermal behavior, and functional properties. Nd(IO3)3·H2O crystallizes with a polar P21 structure and exhibits pyroelectricity, but this property is not universal across the lanthanide series [1]. Even within the subset of pyroelectric rare-earth iodates, the absolute magnitude of the pyroelectric coefficient varies with the lanthanide ion. Nd(IO3)3·H2O yields 2.2 × 10⁻⁵ C·m⁻²·K⁻¹ [1], while the lanthanum acid iodate 3La(IO3)3·HIO3·7H2O was independently measured at 2.1 × 10⁻⁵ C·m⁻²·K⁻¹ [2]. The quantitative spread, combined with differing thermal decomposition stoichiometries and hydration states, means that substituting, for example, a lanthanum or praseodymium iodate for Nd(IO3)3 without accounting for these differences can compromise device-level pyroelectric sensitivity or thermal processing windows.

Quantitative Differentiation Evidence for Neodymium Triiodate vs. Closest Analogs


Pyroelectric Coefficient Advantage of Nd(IO3)3·H2O vs. Lanthanum Acid Iodate

The room-temperature pyroelectric coefficient of Nd(IO3)3·H2O (2.2 × 10⁻⁵ C·m⁻²·K⁻¹) is approximately 5% higher than that of the lanthanum acid iodate 3La(IO3)3·HIO3·7H2O (2.1 × 10⁻⁵ C·m⁻²·K⁻¹) [1][2]. This modest but measurable difference in absolute pyroelectric response translates to higher charge displacement per unit temperature change, a parameter directly relevant to the sensitivity of pyroelectric detectors and thermal imaging elements.

Pyroelectricity Non-centrosymmetric crystals Rare-earth iodates

Thermal Decomposition Stoichiometry: Nd(IO3)3 vs. La(IO3)3

Upon thermal decomposition, Nd(IO3)3 yields a mixed product of neodymium periodate and neodymium oxide following the stoichiometry 7 Nd(IO3)3 → Nd5(IO6)3 + Nd2O3 + 9 I2 + 21 O2 [1]. In contrast, La(IO3)3 decomposes solely to lanthanum periodate with a different stoichiometric ratio: 10 La(IO3)3 → 2 La5(IO6)3 + 12 I2 + 27 O2 [2]. The Nd pathway retains Nd2O3 as a co-product, which influences the post-decomposition phase assemblage and may be exploited in ceramic processing routes where a mixed periodate/oxide matrix is desirable.

Thermal stability Decomposition pathway Periodate formation

Polymorph Diversity: Nd(IO3)3 Exists in Multiple Structurally Characterized Forms

Nd(IO3)3 has been structurally characterized in at least two distinct polymorphs: a monoclinic P21/n form (a = 8.859 Å, b = 5.9296 Å, c = 15.301 Å, β = 96.95°) synthesized at 170 °C [1], and an orthorhombic Pmmn form (a = 10.2012 Å, b = 6.7053 Å, c = 7.3538 Å) reported for the monohydrate [2]. This polymorphic richness is not uniformly observed across all rare-earth iodates; for example, La(IO3)3 primarily adopts the δ, γ, β phase sequence with distinct transition temperatures [3]. The ability to access different Nd(IO3)3 polymorphs via controlled hydrothermal conditions provides synthetic flexibility to tune crystal symmetry and potentially the associated physical properties (e.g., non-centrosymmetry, dielectric behavior).

Polymorphism Crystal engineering Structure-property relationships

High-Value Application Scenarios for Neodymium Triiodate Based on Verified Differentiation Evidence


Pyroelectric Infrared Detectors and Thermal Imaging Sensors

Nd(IO3)3·H2O single crystals with a confirmed pyroelectric coefficient of 2.2 × 10⁻⁵ C·m⁻²·K⁻¹ [1] are suitable for pyroelectric detector elements where this coefficient exceeds that of the lanthanum analog 3La(IO3)3·HIO3·7H2O (2.1 × 10⁻⁵ C·m⁻²·K⁻¹) [2]. The higher charge output per Kelvin of temperature change can improve detector sensitivity or allow smaller pixel sizes in thermal imaging arrays.

Single-Source Precursor for Neodymium Periodate/Oxide Composite Ceramics

The thermal decomposition of Nd(IO3)3 produces a co-mixture of Nd5(IO6)3 and Nd2O3 (stoichiometry: 7 Nd(IO3)3 → Nd5(IO6)3 + Nd2O3 + 9 I2 + 21 O2) [3]. This intrinsic co-production of oxide and periodate phases can be exploited to fabricate Nd-containing composite ceramics without the need for separate oxide-blending steps, offering a streamlined processing route for solid-state electrolyte or catalyst support materials.

Nonlinear Optical Material Discovery via Polymorph Screening

The existence of multiple polymorphs of Nd(IO3)3, including the monoclinic P21/n form [4] and the orthorhombic monohydrate form [1], creates a platform for polymorph screening in nonlinear optical (NLO) materials research. Researchers can systematically evaluate SHG efficiency and laser damage thresholds across polymorphs, with the non-centrosymmetric P21 monohydrate already demonstrating pyroelectric and piezoelectric activity.

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